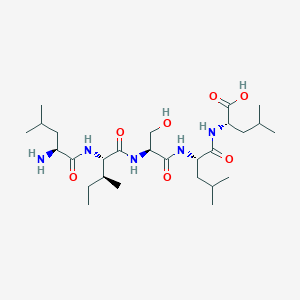![molecular formula C20H15NS3 B12590662 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline CAS No. 651031-59-3](/img/structure/B12590662.png)
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline is an organic compound with a complex structure that includes thiophene rings and an aniline group.
Méthodes De Préparation
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethenyl group: This step involves the use of reagents such as vinyl halides in the presence of catalysts.
Attachment of the aniline group: This is usually done through a coupling reaction, such as the Suzuki or Heck coupling, using palladium catalysts
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene rings or the ethenyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of simpler hydrocarbons.
Applications De Recherche Scientifique
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electronic properties that may influence biological activity.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism by which 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline exerts its effects involves its interaction with molecular targets through its electronic properties. The thiophene rings and the ethenyl group can participate in π-π interactions and electron transfer processes. These interactions can influence various pathways, including those involved in electronic conduction and chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline include:
4-(Thiophen-2-yl)aniline: This compound has a simpler structure with only one thiophene ring and an aniline group.
2,5-Dithiophen-2-ylthiophene: This compound lacks the ethenyl and aniline groups, making it less complex but still useful in organic electronics
The uniqueness of this compound lies in its combination of multiple thiophene rings, an ethenyl group, and an aniline group, which together confer unique electronic properties and reactivity .
Propriétés
Numéro CAS |
651031-59-3 |
|---|---|
Formule moléculaire |
C20H15NS3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H15NS3/c21-16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-22-17)24-20(15)18-4-2-12-23-18/h1-13H,21H2 |
Clé InChI |
GJSXBJNZWALUND-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)

![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)



